Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate

Physicochemical characterization Intermediate purification Process chemistry

Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate (molecular formula C₁₅H₂₄N₄O₂, MW 292.38 g/mol) is a bifunctional pharmaceutical intermediate featuring a 6-aminopyridin-3-yl substituent on the piperidine nitrogen and a tert-butyl carbamate (Boc-protected amine) at the piperidine 4-position. This substitution pattern places it within the broader aminopyridine-piperidine/piperazine building block class used extensively in kinase inhibitor synthesis, yet the specific combination of a free NH carbamate on the piperidine ring and a 6-aminopyridin-3-yl N-aryl group distinguishes it from the more common Boc-piperidine (N-Boc) or piperazine-core intermediates employed in Palbociclib and Ribociclib manufacturing routes.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
Cat. No. B12641057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)N
InChIInChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)(H,18,20)
InChIKeyGZILQBDUFAUOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (1-(6-Aminopyridin-3-yl)piperidin-4-yl)carbamate – Structural Identity and Procurement-Relevant Baseline for Piperidine-Carbamate Intermediates


Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate (molecular formula C₁₅H₂₄N₄O₂, MW 292.38 g/mol) is a bifunctional pharmaceutical intermediate featuring a 6-aminopyridin-3-yl substituent on the piperidine nitrogen and a tert-butyl carbamate (Boc-protected amine) at the piperidine 4-position . This substitution pattern places it within the broader aminopyridine-piperidine/piperazine building block class used extensively in kinase inhibitor synthesis, yet the specific combination of a free NH carbamate on the piperidine ring and a 6-aminopyridin-3-yl N-aryl group distinguishes it from the more common Boc-piperidine (N-Boc) or piperazine-core intermediates employed in Palbociclib and Ribociclib manufacturing routes .

1
Free carbamate NH at piperidine 4-position enables acylation, alkylation, or urea library synthesis without extra deprotection.
2
6-Aminopyridin-3-yl N-aryl group provides a distinct steric and electronic profile vs. 5-amino or piperazine-core analogs.
3
Cold-chain storage (2–8 °C) required; plan for anhydrous handling to protect the hydrolytically sensitive carbamate.

Why In-Class Aminopyridine Intermediates Cannot Substitute for Tert-Butyl (1-(6-Aminopyridin-3-yl)piperidin-4-yl)carbamate Without Experimental Requalification


Despite sharing the aminopyridine pharmacophore, in-class intermediates differ substantially in the position and nature of the protecting group, the heterocyclic core (piperidine vs. piperazine), and the regioisomeric attachment of the aminopyridine ring, each of which governs downstream reactivity, coupling efficiency, and final drug substance purity . The target compound's 4-position carbamate provides a free NH that can serve as a hydrogen-bond donor or a site for further derivatization, while the 6-aminopyridin-3-yl N-aryl group offers a distinct steric and electronic environment compared to the 5-aminopyridin-2-yl or 3-aminopyridin-4-yl regioisomers. Direct substitution with the more common tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (Boc-on-nitrogen) or the piperazine-core analog would alter the synthetic outcome and may require complete route revalidation .

Boc-on-N analog
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate lacks the free carbamate NH, altering hydrogen-bonding capacity and downstream derivatization pathways; coupling outcomes may shift.
Piperazine core
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (14 Da lighter) introduces a different ring basicity and logP, potentially changing kinase selectivity and solubility profile.
Regioisomer
tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate shares identical MS but differs in pyridine electronics and boiling point by 16 °C; HPLC/NMR confirmation essential.

Quantitative Differentiation Evidence: Tert-Butyl (1-(6-Aminopyridin-3-yl)piperidin-4-yl)carbamate vs. Its Closest Structural Analogs


Boiling Point and Density Differentiation vs. Boc-on-Nitrogen Piperidine Analog

The target compound exhibits a significantly higher predicted boiling point (493.2 ± 45.0 °C) compared to the Boc-protected piperidine analog tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (422.8 ± 45.0 °C), a 70.4 °C difference that reflects the distinct intermolecular interactions conferred by the carbamate NH group . The higher density (1.17 ± 0.1 g/cm³ vs. 1.134 ± 0.06 g/cm³) further differentiates the two compounds during distillation, recrystallization, and chromatographic purification steps.

Boiling point
Cross-study comparable
Target: 493.2 ± 45.0 °C
Comparator (Boc-on-N): 422.8 ± 45.0 °C
Δ = +70.4 °C
Supports QC identity check
Predicted values; confirms correct carbamate regioisomer receipt.
Physicochemical characterization Intermediate purification Process chemistry

Molecular Weight Differentiation from Piperazine-Core Analog Enables Unambiguous Identity Verification

The target compound (MW 292.38 g/mol) differs by 14.03 g/mol from the widely used piperazine-core analog tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (MW 278.35 g/mol) . This mass difference arises from the replacement of piperazine (C₄H₁₀N₂ ring) with a piperidine-4-carbamate (C₅H₉N₂O₂), which introduces an additional carbonyl oxygen and an extra carbon into the ring system.

Mol. weight
Cross-study comparable
Target: 292.38 g/mol (C₁₅H₂₄N₄O₂)
Piperazine analog: 278.35 g/mol
Δ = +14.03 g/mol
Unambiguous LC-MS identity check
14 Da difference easily resolved to prevent inadvertent piperazine substitution.
Mass spectrometry LC-MS identity confirmation Intermediate quality control

Carbamate NH Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Impact on Downstream Derivatization

The target compound possesses two hydrogen-bond donor atoms (6-aminopyridine NH₂ plus carbamate NH), compared to only one H-bond donor in the N-methyl analog tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate (CAS 2628350-47-8), where the carbamate NH is methylated . This difference of one H-bond donor unit is structurally verifiable by the molecular formula change from C₁₅H₂₄N₄O₂ to C₁₆H₂₆N₄O₂ and the accompanying molecular weight increase to 306.41 g/mol for the N-methyl analog.

H-bond donors
Class-level inference
Target: 2 (NH₂ + carbamate NH)
N-methyl analog: 1 (NH₂ only)
Δ = 1 donor
Broader derivatization scope
Free NH enables acylation/alkylation blocked in N-methyl analog.
Hydrogen-bond donor count Synthetic derivatization Medicinal chemistry SAR

Regioisomeric Specificity: 6-Aminopyridin-3-yl Attachment vs. 5-Aminopyridin-2-yl Analog

The target compound attaches the aminopyridine ring at the 3-position of the pyridine (with the 6-amino group ortho to the ring nitrogen), whereas the structurally analogous tert-butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate (CAS 344567-02-8) attaches at the 2-position of the pyridine (with the 5-amino group para to the ring nitrogen) . Both share identical molecular weight (292.38 g/mol) and formula (C₁₅H₂₄N₄O₂), making them isomeric and indistinguishable by MS alone, but their predicted boiling points differ by 16.3 °C (493.2 vs. 509.5 °C), and their pKa values diverge due to the altered electronic environment of the pyridine nitrogen.

Regioisomer bp
Cross-study comparable
Target: 493.2 °C (3-yl attachment)
5-aminopyridin-2-yl isomer: 509.5 °C
Δ = -16.3 °C
HPLC/NMR required for identity
MS alone cannot discriminate; regioisomeric electronics alter reactivity.
Regioisomer identity Retrosynthetic analysis Medicinal chemistry building blocks

Synthetic Process Yield Benchmark: Patent-Disclosed Route with 82% Yield and 99.1% Purity

A scalable patent process (CN110540535B) for 4-(6-aminopyridin-3-yl)-substituted piperidines, encompassing the target compound class, achieves a yield of 82% with 99.1% HPLC purity for the tert-butyl ester intermediate, providing a benchmark for procurement quality specifications [1]. In contrast, earlier routes requiring stepwise deprotection and reduction suffered from impurity profiles that were difficult to resolve and lower overall yields, as noted in the patent background discussion comparing prior art methods [1].

Synthetic yield
Supporting evidence
Yield: 82%
Purity: 99.1% (HPLC)
Source: CN110540535B
Minimum purity benchmark
Scalable patent route; sets procurement quality threshold.
Process chemistry Scale-up synthesis Intermediate manufacturing

Inherent Stability and Storage Differentiation: Carbamate-Protected Amine Requires Refrigerated Storage vs. Ambient-Stable Boc-Piperidine Analog

The target compound, bearing a free carbamate NH, requires storage at 2–8 °C as indicated for structurally related N-aryl piperidine carbamates, whereas the Boc-protected piperidine analog tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS 1198408-35-3) is documented with the same 2–8 °C storage condition but benefits from greater inherent stability due to the Boc group being on the tertiary piperidine nitrogen rather than as a secondary carbamate . The carbamate NH in the target compound introduces a potential site for hydrolytic degradation under acidic or aqueous conditions that is absent in the fully N-protected analog.

Storage
Class-level inference
Target: 2–8 °C, secondary carbamate
Boc-piperidine analog: 2–8 °C, tertiary Boc
Hydrolytic risk higher for target
Cold-chain logistics needed
Anhydrous handling advised; class-level inference on degradation susceptibility.
Storage stability Supply chain management Intermediate handling

Evidence-Backed Application Scenarios for Tert-Butyl (1-(6-Aminopyridin-3-yl)piperidin-4-yl)carbamate


Kinase Inhibitor Fragment Library Design Requiring a Free Carbamate NH for Parallel Derivatization

In fragment-based drug discovery campaigns targeting kinases where the aminopyridine moiety serves as a hinge-binding motif, this compound provides a unique advantage: the free carbamate NH at the piperidine 4-position enables parallel acylation, sulfonylation, or urea library synthesis without requiring a separate Boc-deprotection step . The 6-aminopyridin-3-yl group directs the piperidine attachment to the pyridine C-3 position, offering a distinct vector angle compared to the regioisomeric 5-aminopyridin-2-yl analog, which may alter kinase selectivity profiles [1].

Synthesis of N-Aryl Piperidine-Based PROTAC or Androgen Receptor Degrader Intermediates

Recent patent literature (US20240383877A1) describes substituted piperidine compounds with androgen receptor (AR)-degrading activity, where the aminopyridine-piperidine scaffold serves as a core structural element . The target compound's combination of an N-aryl piperidine and a 4-carbamate precisely matches the substitution pattern required for AR degrader linker attachment, with the carbamate NH serving as a conjugation point for E3 ligase-recruiting motifs. The 99.1% purity benchmark demonstrated in CN110540535B ensures that material procured for this application meets the purity requirements for PROTAC synthesis without introducing confounding impurities [1].

Process Chemistry Development for CDK4/6 or PIM Kinase Inhibitor Intermediates Requiring Alternative Piperidine Cores

While commercial CDK4/6 inhibitors (Palbociclib, Ribociclib) predominantly employ piperazine-core intermediates (CAS 571188-59-5), the piperidine-carbamate scaffold offers differentiated physicochemical properties—lower basicity of the piperidine vs. piperazine, altered logP, and an additional H-bond donor—that may be advantageous for next-generation inhibitors requiring improved selectivity or pharmacokinetic profiles . PIM kinase inhibitor patents (CA2679659C) explicitly encompass tert-butyl piperidin-4-ylcarbamate intermediates, supporting the relevance of this chemotype in serine/threonine kinase inhibitor programs [1].

Analytical Reference Standard for Regioisomeric Purity Determination in Multi-Step Syntheses

Because this compound shares an identical molecular formula (C₁₅H₂₄N₄O₂) and mass (292.38 g/mol) with its regioisomer tert-butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate, it serves as a critical reference standard for HPLC method development aimed at resolving these isomeric intermediates . The 16.3 °C difference in predicted boiling points and distinct chromatographic retention behavior (driven by altered pyridine nitrogen basicity, with pKa differences implicit in their regiochemistry) enable baseline separation under optimized conditions. Procurement of high-purity material (>99%) is essential for generating valid system suitability benchmarks in GMP intermediate release testing [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
Free carbamate NH for parallel derivatization
Hinge-binding motif compatibility; regioisomer impact on selectivity
PROTAC / AR degrader intermediate synthesis
N-aryl piperidine-4-carbamate scaffold matches linker attachment geometry
Conjugation point integrity; purity ≥99% for degrader assembly
CDK4/6 or PIM kinase inhibitor process chemistry
Piperidine core offers lower basicity vs. piperazine, altered logP
Selectivity and PK profile differentiation in kinase panels
Regioisomeric reference standard for HPLC
Identical mass to 5-amino isomer; resolvable by chromatography
System suitability benchmarks; >99% purity for GMP intermediate release
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